molecular formula C10H17N5 B12869024 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine

Cat. No.: B12869024
M. Wt: 207.28 g/mol
InChI Key: YJPHJVBQASURHI-UHFFFAOYSA-N
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Description

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine is a heterocyclic compound featuring a fused imidazo-pyrazole core with ethyl and methyl substituents. This structure is part of a broader class of nitrogen-containing heterocycles known for diverse biological and photophysical properties.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-ethyl-N,N,1,3-tetramethylimidazo[4,5-c]pyrazol-5-amine

InChI

InChI=1S/C10H17N5/c1-6-15-9-8(7(2)12-14(9)5)11-10(15)13(3)4/h6H2,1-5H3

InChI Key

YJPHJVBQASURHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NN2C)C)N=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyrazole core, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyrazole can exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study : A study involving similar pyrazole derivatives demonstrated cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. This suggests that modifications to the imidazo[4,5-c]pyrazole structure can enhance anticancer efficacy.

Antimicrobial Properties

Compounds with imidazo[4,5-c]pyrazole scaffolds have been evaluated for their antimicrobial activity. Their structural features allow them to interact with bacterial enzymes or proteins essential for survival.

Case Study : In vitro studies showed that certain derivatives inhibited the growth of Gram-positive bacteria effectively. These findings highlight the potential for developing new antibiotics based on this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[4,5-c]pyrazole derivatives have been investigated due to their ability to modulate inflammatory pathways.

Case Study : Research published in the Journal of Medicinal Chemistry indicated that certain substituted imidazo compounds reduced pro-inflammatory cytokine levels in animal models of inflammation.

Synthesis and Modification

The synthesis of 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine typically involves multi-step organic reactions:

  • Condensation Reactions : Initial formation through condensation reactions involving appropriate aldehydes and amines.
  • Cyclization Steps : Subsequent cyclization to form the imidazole ring.
  • Functional Group Modifications : Post-synthesis modifications to enhance solubility and biological activity.

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Impacts

Compound Class/Name Substituents/Modifications Key Effects/Properties Reference
Pyrazolo[3,4-d]pyrimidines (e.g., 13a,b ) Ethoxymethylene, cyano groups Antimicrobial activity (broad-spectrum)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Fused triazole-pyrimidine system Enhanced thermal stability; antifungal potential
[1,2,4]Triazolo[4,3-c]quinazolines (e.g., 4d-f ) Ethyl at triazole ring Hypsochromic absorption shift (UV-vis)
[1,2,4]Triazolo[1,5-c]quinazolines (e.g., 5a-f ) Ethyl substituents Minimal absorption shift; red-region fluorescence
2-Substituted dihydroimidazo-pyridazines Methyl, pyridazine fusion Anti-inflammatory activity
4,6-Dihydroimidazo[4,5-c]pyrazol-5(2H)-ones Isonicotinoyl substituents Antifungal activity; molecular docking compatibility

Key Observations:

  • Ethyl Substituent Effects: In triazoloquinazolines, ethyl groups induce hypsochromic shifts in [4,3-c] annelated systems but have negligible effects in [1,5-c] analogs . This suggests annelation type critically modulates substituent impacts.
  • Methyl Groups: N,N,1,3-Tetramethylation in the target compound may reduce metabolic degradation compared to non-methylated analogs, as seen in related pyrazole derivatives .

Antimicrobial and Antifungal Profiles:

  • Pyrazolo[3,4-d]pyrimidines (13a,b) : Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at MIC values of 8–32 µg/mL .
  • 4,6-Dihydroimidazo[4,5-c]pyrazol-5(2H)-ones: Derivatives with isonicotinoyl groups show antifungal efficacy (MIC: 16–64 µg/mL) and strong binding to fungal CYP51 in docking studies .
  • Target Compound Inference : The ethyl and methyl groups may synergize to enhance antimicrobial potency, though empirical data are needed.

Anti-inflammatory Potential:

  • Dihydroimidazo-pyridazines (e.g., 8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazines) reduce COX-2 expression by 40–60% in vitro, suggesting structural motifs shared with the target compound could confer similar activity .

Insights:

  • The target compound’s synthesis likely involves hydrazonyl bromides and active methylene precursors, as in .
  • Green methods (e.g., chitosan catalysis) could improve yield and sustainability for scaled production .

Biological Activity

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C12H20N4
  • Molecular Weight: 232.32 g/mol

The structure comprises a dihydroimidazo ring fused with a pyrazole moiety, which is essential for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes such as alpha-amylase, which is crucial for carbohydrate metabolism. Studies report IC50 values significantly lower than those of established inhibitors like acarbose, indicating potent enzyme inhibition .
  • Antifungal Activity: The compound demonstrates antifungal properties against several strains. In vitro assays reveal inhibition zones ranging from 12 to 16 mm against pathogens like Aspergillus niger and Penicillium digitatum .
  • Antivenom Properties: Preliminary studies suggest that derivatives of this compound may mitigate the toxic effects of snake venom by inhibiting hemolytic and proteolytic activities .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultsReference
Alpha-Amylase InhibitionIC50 MeasurementIC50 = 0.0134 mg/mL
Antifungal ActivityZone of Inhibition12-16 mm against fungal strains
Antivenom EfficacyHemolysis Assay35-72% edema inhibition

Case Studies

  • Alpha-Amylase Inhibition Study:
    In a comparative study with acarbose as a control, the compound exhibited superior inhibition of alpha-amylase, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .
  • Antifungal Efficacy:
    The compound's antifungal activity was evaluated against four different fungal strains. The results indicated that it could serve as a lead compound for developing new antifungal agents .
  • Toxicological Assessment:
    A study involving snake venom demonstrated that the compound can significantly reduce the toxic effects associated with envenomation by inhibiting the venom's proteolytic activity . This suggests therapeutic potential in treating snake bites.

Q & A

Q. What are the recommended synthetic routes for 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine, and how can intermediates be characterized?

The synthesis typically involves multi-step cyclization and functionalization. For example:

  • Cyclization : Use phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the imidazo-pyrazole core, as demonstrated in pyrazole derivative syntheses .
  • Functionalization : Alkylation or amination steps introduce ethyl and tetramethyl groups. Intermediate characterization relies on IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm substituent positions .
  • Key Data : In analogous compounds, intermediates like 5-ethyl-4-(p-tolyldiazenyl)-1H-pyrazol-3-amine showed yields of 71% and melting points of 150–152°C, with MS (EI) confirming molecular ions (e.g., m/z 229) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Critical for verifying substituent positions and ring connectivity. For example, methyl groups in similar compounds resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula. In pyrazole derivatives, base peaks often correspond to molecular ions (e.g., m/z 311 for a pyrazolo[1,5-a]pyrimidine) .
  • IR Spectroscopy : Identifies functional groups like amines (N–H stretch ~3300 cm⁻¹) and heterocyclic rings (C–N stretches ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC) to resolve overlapping signals. For instance, NOESY can clarify spatial proximity of methyl groups in crowded regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Theoretical Frameworks : Link spectral anomalies to reaction mechanisms (e.g., unexpected byproducts from incomplete cyclization) guided by mechanistic studies .

Q. What strategies optimize yield in multi-step synthesis involving sensitive functional groups?

  • Stepwise Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) for each step. For example, using anhydrous DMF improved yields in pyrazole acyl thiourea syntheses from 60% to 85% .
  • Protecting Groups : Protect amines with tert-butoxycarbonyl (Boc) groups during alkylation to prevent side reactions .
  • Catalysis : Employ palladium catalysts for C–N coupling steps, enhancing efficiency in imidazo-pyrazole formations .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock. Pyrazolo-pyrimidines showed strong binding to ATP pockets (ΔG < −8 kcal/mol) in docking studies .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability in related compounds .

Methodological Recommendations

  • Synthesis : Prioritize POCl₃-mediated cyclization for ring formation, followed by alkylation under inert conditions .
  • Characterization : Use HRMS for molecular formula validation and 2D NMR for structural ambiguity resolution .
  • Data Interpretation : Align experimental results with computational predictions to address contradictions .

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